Iturin D
CAS No.: 108956-22-5
Cat. No.: VC20745883
Molecular Formula: C48H74N12O14
Molecular Weight: 1043.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108956-22-5 |
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Molecular Formula | C48H74N12O14 |
Molecular Weight | 1043.2 g/mol |
IUPAC Name | 3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
Standard InChI | InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |
Standard InChI Key | HNAPWDKFUSLFFE-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Canonical SMILES | CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Molecular Formula
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Molecular Formula: C₄₈H₇₄N₁₂O₁₄
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Molecular Weight: 1043.2 g/mol
Structural Characteristics
Iturin D features a complex cyclic structure that includes various amino acids such as asparagine, glutamine, proline, serine, and tyrosine. The presence of a long undecyl fatty acid chain contributes to its amphiphilic nature, allowing it to interact with cell membranes effectively.
Synonyms
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Iturin-D
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Iturin A2
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CAS Numbers: 83785-07-3, 108956-22-5
Mechanism of Action
The antifungal action of Iturin D is primarily attributed to its ability to disrupt fungal cell membranes, leading to increased permeability and ultimately cell death. This mechanism is similar to that observed in other lipopeptides from the Iturin family.
Agricultural Use
Due to its potent antifungal properties, Iturin D is being explored as a biopesticide to protect crops from fungal diseases. Its low toxicity to humans and animals enhances its suitability for sustainable agricultural practices.
Pharmaceutical Potential
Research is ongoing into the use of Iturin D in pharmaceuticals, particularly for its potential anticancer properties. Some studies suggest that lipopeptides like Iturin D may exhibit cytotoxic effects against cancer cell lines.
Biotechnological Applications
The surfactant properties of Iturin D make it valuable in various biotechnological applications, including soil remediation and as an emulsifier in food products.
Recent Studies
Recent studies have highlighted the following findings regarding Iturin D:
Transcriptomic Analysis
A transcriptomic analysis revealed that treatment with Iturin A (a related compound) up-regulated genes involved in oxidation-reduction processes while down-regulating those associated with mycelial growth and energy metabolism .
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